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Compound of Interest

Compound Name: CDD-1653

Cat. No.: B10860789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CDD-
1653, a potent and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type

2 (BMPR2). This document details the molecular interactions, cellular effects, and the

experimental basis for these findings, offering valuable insights for researchers in signaling

pathways, oncology, and skeletal disorders.

Core Mechanism of Action: Selective BMPR2
Inhibition
CDD-1653 is a small molecule inhibitor that potently and selectively targets the kinase activity

of BMPR2.[1] Its primary mechanism involves the competitive inhibition of ATP binding to the

kinase domain of BMPR2.[1] By occupying the ATP-binding pocket, CDD-1653 effectively

blocks the autophosphorylation of the BMPR2 receptor and the subsequent

transphosphorylation and activation of the Type I BMP receptors (ALK1/2/3/6). This inhibition

leads to a downstream blockade of the canonical BMP signaling pathway, primarily mediated

by the phosphorylation of SMAD transcription factors.[1]

Molecular Interaction and Potency
CDD-1653 demonstrates high affinity for the BMPR2 kinase domain, as evidenced by its low

nanomolar inhibitory concentrations. The key quantitative parameters defining its potency are

summarized in the table below.
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Parameter Value Description Reference

IC50 2.8 nM

The half-maximal

inhibitory

concentration,

indicating the

concentration of CDD-

1653 required to

inhibit 50% of BMPR2

kinase activity in vitro.

[1]

Kiapp 7 nM

The apparent inhibitor

binding constant,

reflecting the binding

affinity of CDD-1653

to the BMPR2 kinase.

Kinase Selectivity Profile
A critical attribute of CDD-1653 is its exceptional selectivity for BMPR2 over other kinases,

including those within the TGF-β superfamily. This high degree of selectivity minimizes off-

target effects, making it a precise tool for studying BMPR2-mediated signaling. The selectivity

of CDD-1653 was extensively profiled against a large panel of kinases.

Kinase Target Inhibition/Activity
Fold Selectivity vs.
BMPR2

Reference

BMPR2 Potent Inhibition -

ALK1 Inactive >360-fold

Other related kinases Inactive High

Impact on Cellular Signaling Pathways
The binding of Bone Morphogenetic Proteins (BMPs) to the BMPR2/Type I receptor complex

initiates a signaling cascade that is crucial for various cellular processes, including
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differentiation, proliferation, and apoptosis. CDD-1653 effectively abrogates this signaling

cascade.

Inhibition of SMAD Phosphorylation
Upon BMP ligand binding, the activated BMPR2 phosphorylates the GS domain of the Type I

receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically

SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the

common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate target

gene expression.

CDD-1653, by inhibiting the initial kinase activity of BMPR2, prevents the phosphorylation of

SMAD1/5/8. This has been demonstrated in cellular assays where treatment with CDD-1653
leads to a significant reduction in the levels of phosphorylated SMAD1/5 (pSMAD1/5) in

response to BMP stimulation.
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Caption: BMPR2 Signaling Pathway and Inhibition by CDD-1653.

Experimental Protocols
The mechanism of action of CDD-1653 has been elucidated through a series of rigorous in

vitro and cell-based assays. The detailed methodologies for these key experiments are

provided below.
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In Vitro Kinase Inhibition Assay (ThermoFisher
LanthaScreen® Platform)
This assay quantifies the inhibitory effect of CDD-1653 on BMPR2 kinase activity in a cell-free

system.

Materials:

Recombinant human BMPR2 kinase

LanthaScreen® Eu-anti-tag antibody

Alexa Fluor® 647-labeled kinase tracer

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

CDD-1653 stock solution (in DMSO)

384-well assay plates

Procedure:

Prepare a serial dilution of CDD-1653 in DMSO. Further dilute in Kinase Buffer A to achieve

the desired final concentrations.

Prepare a 3X solution of BMPR2 kinase and Eu-anti-tag antibody in Kinase Buffer A.

Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.

In a 384-well plate, add 5 µL of the diluted CDD-1653 solution.

Add 5 µL of the 3X kinase/antibody mixture to each well.

Add 5 µL of the 3X tracer solution to initiate the binding reaction.

Incubate the plate at room temperature for 60 minutes, protected from light.
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Read the plate on a fluorescence plate reader capable of time-resolved fluorescence

resonance energy transfer (TR-FRET). The emission of the europium donor (620 nm) and

the Alexa Fluor® 647 acceptor (665 nm) are measured after excitation at 340 nm.

The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. Inhibition is

determined by the decrease in the TR-FRET signal as CDD-1653 displaces the tracer from

the kinase.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.
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Caption: Workflow for the In Vitro Kinase Inhibition Assay.
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Kinase Selectivity Profiling (DiscoveRx KINOMEscan®)
This competition binding assay is used to determine the selectivity of CDD-1653 against a

large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase captured

on the solid support is quantified using a DNA-tagged kinase and qPCR. A lower amount of

captured kinase in the presence of the test compound indicates stronger binding.

Procedure:

CDD-1653 is dissolved in DMSO to a stock concentration.

The compound is screened at a fixed concentration (e.g., 1 µM) against the KINOMEscan®

panel of over 400 kinases.

The binding of each kinase to the immobilized ligand in the presence of CDD-1653 is

measured.

Results are reported as percent of control (%Ctrl), where the DMSO control represents

100% binding. A lower %Ctrl value indicates stronger inhibition.

Selectivity is determined by comparing the %Ctrl for BMPR2 to that of all other kinases in the

panel.

Cell-Based BMP Reporter Assay (HEK293T-BRE-
Luciferase)
This assay measures the ability of CDD-1653 to inhibit BMP-induced gene transcription in a

cellular context.

Materials:

HEK293T cells stably expressing a BMP-responsive element (BRE) driving a luciferase

reporter gene (HEK293T-BRE-Luc)
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

Recombinant human BMP2

CDD-1653 stock solution (in DMSO)

Luciferase assay reagent

96-well cell culture plates

Procedure:

Seed HEK293T-BRE-Luc cells in a 96-well plate at a density of 2 x 104 cells per well and

allow them to adhere overnight.

Pre-treat the cells with various concentrations of CDD-1653 (or DMSO as a vehicle control)

for 1 hour.

Stimulate the cells with BMP2 (e.g., 10 ng/mL final concentration) for 6 hours.

Lyse the cells and measure luciferase activity using a luminometer according to the

manufacturer's protocol.

Normalize the luciferase activity to a control for cell viability if necessary.

Calculate the percent inhibition of BMP2-induced luciferase activity for each concentration of

CDD-1653 and determine the cellular IC50 value.

Western Blotting for Phospho-SMAD1/5
This technique is used to directly visualize the inhibition of SMAD phosphorylation in cells

treated with CDD-1653.

Materials:

HEK293T cells

Recombinant human BMP2
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CDD-1653

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-SMAD1/5, anti-total-SMAD1/5, and anti-GAPDH (loading

control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

SDS-PAGE gels and Western blotting apparatus

Procedure:

Culture HEK293T cells to 80-90% confluency.

Pre-treat the cells with CDD-1653 or DMSO for 1 hour.

Stimulate the cells with BMP2 for 15-30 minutes.

Wash the cells with ice-cold PBS and lyse them on ice.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody against pSMAD1/5 overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total SMAD1/5 and GAPDH to ensure equal loading.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b10860789?utm_src=pdf-body
https://www.benchchem.com/product/b10860789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
CDD-1653 is a highly potent and selective inhibitor of BMPR2. Its mechanism of action is

centered on the competitive inhibition of ATP binding to the BMPR2 kinase domain, leading to

the suppression of the downstream SMAD signaling pathway. The exquisite selectivity of CDD-
1653 makes it an invaluable research tool for dissecting the physiological and pathological

roles of BMPR2 signaling and a promising starting point for the development of targeted

therapeutics. The experimental protocols detailed in this guide provide a robust framework for

the further characterization and application of this and similar compounds in drug discovery

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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